2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group and a tetrahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 4-(methylsulfonyl)piperazine.
Coupling with Tetrahydrocinnolinone: The next step involves the coupling of the piperazine intermediate with 5,6,7,8-tetrahydrocinnolin-3(2H)-one. This is typically achieved through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a suitable leaving group on the tetrahydrocinnolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins involved in cell signaling pathways, such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT).
Pathways Involved: It modulates the PI3K/AKT/mammalian target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate: This compound is a selective PI3K alpha inhibitor with potent anticancer properties.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: This compound has shown neuroprotective and anti-inflammatory properties.
Uniqueness
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its specific structural features and its ability to modulate multiple signaling pathways
Properties
Molecular Formula |
C14H22N4O3S |
---|---|
Molecular Weight |
326.42 g/mol |
IUPAC Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C14H22N4O3S/c1-22(20,21)17-8-6-16(7-9-17)11-18-14(19)10-12-4-2-3-5-13(12)15-18/h10H,2-9,11H2,1H3 |
InChI Key |
OKGXCZUUYIVFMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
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